REACTION_CXSMILES
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Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[Br:10][C:11]1[CH:16]=[CH:15][C:14](O)=[C:13]([Cl:18])[CH:12]=1.C(=O)([O-])[O-:20].[K+].[K+]>CN(C=O)C>[C:6]([O:5][C:3](=[O:4])[CH2:2][O:20][C:16]1[CH:15]=[CH:14][C:13]([Cl:18])=[CH:12][C:11]=1[Br:10])([CH3:9])([CH3:8])[CH3:7] |f:2.3.4|
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Name
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|
Quantity
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2.6 mL
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Type
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reactant
|
Smiles
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BrCC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)O)Cl
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Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 16 h the reaction was partitioned between diethylether and water
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Duration
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16 h
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Type
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CUSTOM
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Details
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the organics separated, dried
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by chromatography on silica eluting with 4% EtOAc/iso-hexane
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Name
|
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Type
|
|
Smiles
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C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)Br)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |